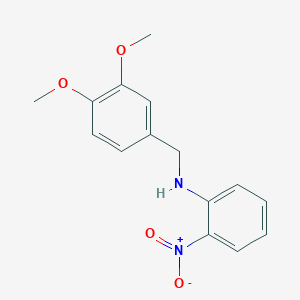

![molecular formula C15H13ClO2 B1365940 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 590360-24-0](/img/structure/B1365940.png)

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

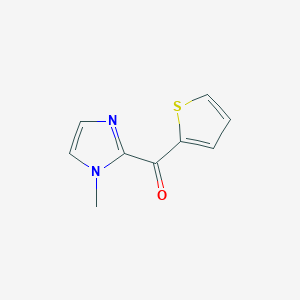

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C15H13ClO2. It has a molecular weight of 260.721. The compound is solid at room temperature1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde in the available resources.Molecular Structure Analysis

The InChI code for 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is 1S/C15H13ClO2/c1-11-4-2-3-5-12(11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H31. This code provides a specific string of characters that represent the molecular structure of the compound.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde in the available resources.Physical And Chemical Properties Analysis

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is a solid at room temperature1. It has a molecular weight of 260.721. The purity of the compound is reported to be 95%1.Wissenschaftliche Forschungsanwendungen

1. Chemical Kinetics and Mechanisms

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is involved in chemical reactions related to aromatic oxidation and kinetics. Ellis, Scott, and Walker (2003) analyzed the reaction pathways and kinetics when benzaldehyde derivatives interact with other chemical substances, such as hydrogen and oxygen, which are crucial in understanding the reactivity and stability of these compounds in various chemical environments (Ellis, Scott, & Walker, 2003).

2. Anticancer Activity

Significant research has been conducted on the anticancer properties of benzaldehyde derivatives. Lin et al. (2005) discovered that certain benzyloxybenzaldehyde derivatives, including those similar to 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde, showed promising anticancer activity against HL-60 cell lines. These compounds have been found to induce cell apoptosis and arrest cell cycle progression, highlighting their potential in cancer therapeutics (Lin et al., 2005).

3. Catalysis and Chemical Transformations

Benzaldehyde derivatives are also used as intermediates in various catalytic and chemical transformation processes. Studies by Keane (1997) and others have explored how these compounds behave under conditions of hydrogenation and hydrogenolysis, providing valuable insights into their role in synthesizing other chemical products (Keane, 1997).

4. Synthesis of Other Chemical Compounds

Research has also focused on synthesizing other valuable chemical compounds using benzaldehyde derivatives. Quiroz-Florentino et al. (2011) and Masesane et al. (2014) have demonstrated methods to synthesize various organic compounds, including oxiranes and benzoxazines, using benzaldehyde derivatives as starting materials. These synthetic pathways are crucial for producing pharmaceuticals and other specialty chemicals (Quiroz-Florentino et al., 2011); (Masesane et al., 2014).

5. Medical Applications

Beyond anticancer research, these compounds are investigated for other medical applications. For instance, Beddell et al. (1984) studied substituted benzaldehydes for their potential to increase the oxygen affinity of human hemoglobin and inhibit the sickling of sickle erythrocytes, showing the versatility of benzaldehyde derivatives in medical research (Beddell et al., 1984).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound1. The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Zukünftige Richtungen

As for the future directions, it’s hard to predict without specific context or application. The use and research of 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde could be influenced by many factors such as scientific findings, technological advancements, market demand, environmental impact, and regulatory considerations.

Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to recent scientific literature and resources.

Eigenschaften

IUPAC Name |

5-chloro-2-[(2-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-11-4-2-3-5-12(11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZCTUXZGJRYLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405398 |

Source

|

| Record name | 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde | |

CAS RN |

590360-24-0 |

Source

|

| Record name | 5-Chloro-2-[(2-methylphenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590360-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[4-(3-Chloro-2-methylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365865.png)

![2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1365874.png)

![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)

![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)

![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)

![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)

![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)